1,1-Diphenyl-3-buten-1-ol

Übersicht

Beschreibung

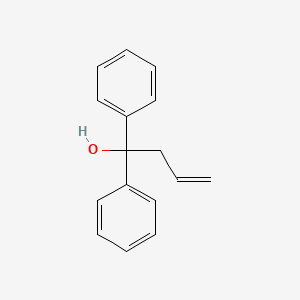

1,1-Diphenyl-3-buten-1-ol is an organic compound with the molecular formula C16H16O. It is characterized by the presence of two phenyl groups attached to a butenol backbone. This compound is known for its unique structure, which combines the properties of both alcohols and alkenes, making it a versatile molecule in various chemical reactions and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1-Diphenyl-3-buten-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 3-buten-2-one to form the desired product. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Diphenyl-3-buten-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into saturated alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated alcohols.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

1,1-Diphenyl-3-buten-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1,1-Diphenyl-3-buten-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl groups can participate in π-π interactions, further modulating the compound’s effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,1-Diphenyl-2-propen-1-ol

- 1,1-Diphenyl-1-buten-3-ol

- 1,1-Diphenyl-1-propanol

Uniqueness

1,1-Diphenyl-3-buten-1-ol stands out due to its unique combination of an alcohol and an alkene functional group, which allows it to participate in a diverse array of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications .

Biologische Aktivität

1,1-Diphenyl-3-buten-1-ol is an organic compound with the molecular formula C16H16O, characterized by its unique structure that combines properties of alcohols and alkenes. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of cancer treatment and organic synthesis.

The compound can be synthesized through various methods, including the Grignard reaction where phenylmagnesium bromide reacts with 3-buten-2-one. This process typically requires anhydrous conditions to prevent moisture interference. The compound exhibits various chemical reactions such as oxidation to form ketones or aldehydes, reduction to saturated alcohols, and substitution reactions involving its hydroxyl group.

Biological Activities

Anticancer Properties

Research has indicated that this compound may have significant anticancer properties. It has been studied alongside related compounds such as chalcones, which are known for their cytotoxic effects against cancer cell lines. In a study evaluating the cytotoxic effects of synthesized compounds against MCF-7 breast cancer cells, it was found that certain derivatives exhibited higher cytotoxicity than the reference drug Tamoxifen. These findings suggest that structural modifications to compounds similar to this compound can enhance their therapeutic efficacy against cancer .

Mechanism of Action

The mechanism of action for this compound is believed to involve its interaction with specific molecular targets within cells. The hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function. Additionally, the phenyl groups can engage in π-π interactions, potentially modulating the compound's biological effects.

Case Studies

In various studies focusing on the biological evaluation of compounds related to this compound:

- Cytotoxicity Testing : The MTT assay was employed to assess the cytotoxic effects of synthesized derivatives on MCF-7 cell lines. Results indicated that modified compounds exhibited varying levels of cytotoxicity, with some showing significant effects compared to standard treatments .

- Chalcone Derivatives : Research highlighted that structural adjustments in chalcone derivatives can lead to increased therapeutic efficacy while reducing side effects. This underscores the importance of exploring different structural motifs for improved anticancer activity .

Comparative Analysis

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Alcohol/Alkene | Potential anticancer effects |

| 1,3-Diaryl-2-propen-1-one (Chalcone) | Similar scaffold | Anticancer, anti-Alzheimer |

| 1-(4-methoxyphenyl)-3-(phenylthio)propan-1-one | Chalcone derivative | High cytotoxicity on MCF-7 |

Eigenschaften

IUPAC Name |

1,1-diphenylbut-3-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O/c1-2-13-16(17,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12,17H,1,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCIWONLOVGQSQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.